molecular formula C9H17Cl2N3 B2473591 (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride CAS No. 2173999-71-6

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride

Cat. No. B2473591
CAS RN: 2173999-71-6
M. Wt: 238.16
InChI Key: USSJBPCHFMQPDB-UHFFFAOYSA-N
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Description

The compound “(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride” is a chemical compound with the CAS number 1363404-99-2 . It is also known as “{2-methyl-5h,6h,7h,8h-imidazo[1,2-a]pyridin-8-yl}methanamine” with the CAS number 1423033-42-4 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H11N3.2ClH/c1-6-5-10-3-2-8-4-7(10)9-6;;/h5,8H,2-4H2,1H3;2*1H . This indicates that the compound consists of a 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, with two hydrochloride (HCl) groups attached

Scientific Research Applications

  • Catalytic Synthesis of Bicyclic Imidazole Derivatives

    Bäuerlein et al. (2009) reported the selective formation of 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine in high yields through a tandem hydroformylation-cyclization sequence, representing a novel one-pot catalytic synthesis of bicyclic imidazole derivatives (Bäuerlein et al., 2009).

  • Synthesis and Emissive Properties of Organic Dyes

    Marchesi et al. (2019) synthesized a series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols with different substituents. These compounds displayed intense fluorescence with UV light excitation, showing potential as large Stokes shift organic dyes (Marchesi et al., 2019).

  • Synthesis of Conformationally Restricted Fused Imidazole Derivatives

    Ohta et al. (1996) prepared a series of conformationally restricted fused imidazole derivatives, which included tetrahydroimidazo[4,5-c]pyridine and 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. These compounds were evaluated as 5-hydroxytryptamine (5-HT3) receptor antagonists, potentially useful for treating irritable bowel syndrome and nausea associated with cancer chemotherapy (Ohta et al., 1996).

  • Synthesis of Farnesyltransferase Inhibitor Analogues

    Dinsmore et al. (2000) accomplished the synthesis of the 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system through intramolecular cyclization. This method was used to produce farnesyltransferase inhibitor analogues with improved in vivo metabolic stability (Dinsmore et al., 2000).

  • Enantioselective Synthesis of Bioactive Molecules

    Schlepphorst et al. (2018) achieved the enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines using a ruthenium/N-heterocyclic carbene catalyst. This method allowed the direct synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines, which are present in numerous bioactive molecules, showcasing broad functional group tolerance (Schlepphorst et al., 2018).

properties

IUPAC Name

(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-7-6-12-4-2-3-8(5-10)9(12)11-7;;/h6,8H,2-5,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSJBPCHFMQPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2CCCC(C2=N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride

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